molecular formula C14H12N2O6S B5561623 methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate

methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate

Cat. No. B5561623
M. Wt: 336.32 g/mol
InChI Key: BHTHFWDQFSDSFM-UHFFFAOYSA-N
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Description

“Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate” is a chemical compound that contains a total of 36 bonds; 24 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 nitro group (aromatic), and 1 sulfonamide .


Molecular Structure Analysis

The molecular structure of “methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate” includes several key features. It contains 36 bonds in total, including 24 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 nitro group (aromatic), and 1 sulfonamide .


Chemical Reactions Analysis

While specific chemical reactions involving “methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate” are not detailed in the sources retrieved, it’s worth noting that compounds with similar structures often undergo electrophilic aromatic substitution .

Scientific Research Applications

1. Kinetic Study in Pyridinolysis

The reactions of 4-nitrophenyl benzoate and its derivatives with a series of pyridines were studied to understand the influence of electronic nature and reaction mechanism on electrophilic centers and substituents. This research provides insights into the reactivity of 4-nitrophenyl thionobenzoate and its oxygen analogue (Um et al., 2006).

2. Synthesis of Optically Active α-Amino Acid Derivatives

Optically active syn-α-amidoalkylphenyl sulfones, derived from chiral aldehydes, were synthesized. These compounds have potential applications in the preparation of biologically active compounds, highlighting their importance in medicinal chemistry (Foresti et al., 2003).

3. Cyclization in Base Presence

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, a compound with structural similarities, cyclizes in the presence of bases to form specific anilides, demonstrating its reactive potential in different chemical environments (Ukrainets et al., 2014).

4. Molecular Structure Analysis of Sulphoxides and Sulphilimines

The study of molecular structures of compounds, including methyl 2-(2-nitrophenylthio)benzoate, provided insights into intramolecular sulphur(IV)-oxygen interactions. This research is crucial for understanding the conformational and electronic properties of related sulfone compounds (Kucsman et al., 1984).

5. Cooperative Motion in Amorphous Polymers

The interaction between azo and certain side groups, including nitrophenyl benzoate derivatives, in copolymers demonstrated the phenomenon of cooperative motion in amorphous polymers. This research has implications in the field of polymer science and materials engineering (Meng et al., 1996).

6. Conformation of Diaryl Sulphides

X-ray diffraction studies of compounds like methyl 2-(4-nitrophenylthio)benzoate provided valuable information on the conformation of diaryl sulphides and their intramolecular interactions. This research is significant for the design and synthesis of new compounds with specific structural features (Kucsman et al., 1986).

7. Synthesis of Reduction-Sensitive Derivatives

The transformation of compounds like methyl 4-((2-nitrophenyl)amino)benzoate into urea derivatives and subsequent characterization illustrates the potential for creating reduction-sensitive compounds. Such studies are relevant in the development of new materials and chemical processes (BainCheryl et al., 2014).

properties

IUPAC Name

methyl 2-[(4-nitrophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-22-14(17)12-4-2-3-5-13(12)15-23(20,21)11-8-6-10(7-9-11)16(18)19/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTHFWDQFSDSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate

Synthesis routes and methods I

Procedure details

4-Nitrobenzenesulfonyl chloride (2.22 g, 10 mmol) is added to a solution of methyl anthranilate (1.51 g, 10 mmol) in 20 mL of DCM at RT, followed by slow addition of pyridine (0.97 mL, 12 mmol). The reaction is stirred 16 h at RT. Water (1 mL) is added. After 1 h, the mixture is partitioned between DCM (40 mL) and water (30 mL). The organic phase is washed with water (30 mL) and brine (30 mL), dried over anhydrous magnesium sulfate and concentrated under vacuum to an orange solid. The solid is redissolved in DCM (30 mL), and hexane (100 mL) is added. The solution is concentrated to approximately 60 mL at which point an orange solid rapidly precipitated. The solid is collected by filtration and dried under vacuum to give 2-(4-nitro-benzenesulfonylamino)-benzoic acid methyl ester.
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2.22 g
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1.51 g
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20 mL
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0.97 mL
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1 mL
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Synthesis routes and methods II

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